3-(Pyridin-3-yl)propiolic acid hydrochloride

Description

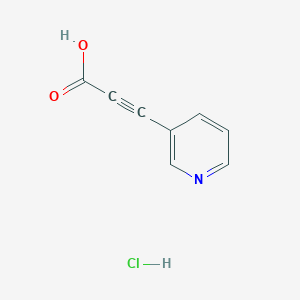

3-(Pyridin-3-yl)propiolic acid hydrochloride is a heterocyclic compound combining a pyridine ring and a propiolic acid moiety (HC≡C–COOH) in its structure, with a hydrochloride salt form.

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

3-pyridin-3-ylprop-2-ynoic acid;hydrochloride |

InChI |

InChI=1S/C8H5NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h1-2,5-6H,(H,10,11);1H |

InChI Key |

WCGWRVVRBVYTKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C#CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Coupling

A common method involves copper-mediated coupling reactions between pyridine derivatives and propiolic acid precursors. This approach utilizes:

- Catalyst: Copper powder or copper(I) oxide (Cu2O).

- Reaction medium: Pyridine or other polar solvents.

- Conditions: Heating under reflux for several hours under an inert atmosphere (e.g., argon).

- Mix pyridine derivative (e.g., 3-bromopyridine), propiolic acid, and copper catalyst in pyridine solvent.

- Reflux the mixture for 5–8 hours under argon.

- Acidify with hydrochloric acid to precipitate the hydrochloride salt.

- Isolate the product by filtration and recrystallization.

Yield: Approximately 80–85%, depending on reaction conditions.

Direct Alkynylation

Another approach involves the direct alkynylation of pyridine derivatives using propiolic acid or its derivatives:

- Catalyst: Palladium or copper-based catalysts.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Dimethylformamide (DMF) or toluene.

- Conditions: Heating at elevated temperatures (100–150°C).

This method provides high regioselectivity but requires careful control of reaction parameters to avoid side reactions.

Hydrochloride Salt Formation

After synthesizing the free acid, it is converted into the hydrochloride salt:

- Dissolve the free acid in an aqueous solution of hydrochloric acid.

- Adjust pH to precipitate the hydrochloride salt.

- Filter and dry the product under vacuum.

Summary Table of Preparation Methods

| Method | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | Copper powder/Cu2O | Pyridine | Reflux, inert atmosphere | 80–85 |

| Direct Alkynylation | Palladium/Copper | DMF/Toluene | 100–150°C | ~75 |

Notes on Optimization

- Purity Control: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) ensures high purity (>95%).

- Environmental Considerations: Use of greener solvents and catalysts can minimize environmental impact.

- Scalability: Both methods are scalable with appropriate modifications to reaction apparatus and conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)propiolic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include silver nitrate, copper nitrate, and zinc nitrate in methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with silver nitrate can produce silver coordination polymers, while reactions with copper and zinc nitrates can produce corresponding coordination polymers .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-(Pyridin-3-yl)propiolic acid hydrochloride is . It features a pyridine ring attached to a propiolic acid moiety, contributing to its unique chemical reactivity and biological activity.

Chemistry

- Building Block in Synthesis : this compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with specific properties.

Biology

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, making it a candidate for further drug development.

Medicine

- Drug Development : The compound is explored for its potential use as an enzyme inhibitor or receptor modulator. For example, it has been studied as a potential therapeutic agent in the treatment of diseases such as cancer and bacterial infections due to its ability to interact with specific molecular targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)propiolic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it can chelate metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable for research and development .

Comparison with Similar Compounds

Key Inferred Properties:

- Molecular formula: Likely C₈H₆ClNO₂ (pyridin-3-yl: C₅H₄N, propiolic acid: C₃H₂O₂, HCl).

- Functional groups : Terminal alkyne (propiolic acid), pyridine ring, and hydrochloride salt.

- Reactivity : The triple bond in propiolic acid enables cycloaddition reactions, as seen in similar alkynes (e.g., gold- or silver-catalyzed reactions) .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-(Pyridin-3-yl)propiolic acid hydrochloride with structurally related compounds:

Physicochemical Properties

- Crystallinity: 3-(Pyridin-3-yl)propionic acid (non-propyne analog) forms hydrogen-bonded C(8) chains in the solid state, suggesting that the propiolic acid variant may exhibit similar crystalline stability .

- Solubility: Hydrochloride salts generally enhance aqueous solubility. For example, Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is highly water-soluble compared to its free base .

Biological Activity

3-(Pyridin-3-yl)propiolic acid hydrochloride, a compound with the molecular formula C8H7ClN2O2, has garnered attention in recent years for its potential biological activities. This article synthesizes existing research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H7ClN2O2

- CAS Number : 59608-01-4

- Structure : The compound features a pyridine ring attached to a propiolic acid moiety, which is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. Below is a summary of key findings from various studies.

Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of related compounds demonstrated that derivatives containing the pyridine structure can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 3-(Pyridin-3-yl)propiolic acid showed a reduction in TNF-α production by approximately 44% to 60% in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it was found to be effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cytokine Modulation : The compound modulates the immune response by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6, which are critical in inflammatory pathways.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.

- Cell Proliferation Inhibition : Studies have shown that at higher concentrations, the compound can inhibit the proliferation of certain cancer cell lines .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.